molecular formula C11H18N2 B14498252 4-Pyridinamine, N-hexyl- CAS No. 64690-14-8

4-Pyridinamine, N-hexyl-

Cat. No.: B14498252
CAS No.: 64690-14-8
M. Wt: 178.27 g/mol
InChI Key: SGZWATMDTXEATH-UHFFFAOYSA-N
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Description

4-Pyridinamine, N-hexyl- is an organic compound that belongs to the class of pyridinamines It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position and a hexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-alkyl-4-pyridinamines, including 4-Pyridinamine, N-hexyl-, can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound in the presence of an acid . This method allows for the production of N-alkyl-4-pyridinamines with high purity.

Industrial Production Methods: Industrial production of 4-Pyridinamine, N-hexyl- typically involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of specific catalysts and reaction conditions is crucial to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinamine, N-hexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4-Pyridinamine, N-hexyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinamine, N-hexyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

    4-Aminopyridine: Similar in structure but lacks the hexyl group. It is used as a research tool and therapeutic agent.

    N-Methylpyridinium: Another N-alkylpyridinium compound with different alkyl substitution.

Uniqueness: 4-Pyridinamine, N-hexyl- is unique due to the presence of the hexyl group, which can influence its chemical and biological properties. This structural feature can affect its solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

64690-14-8

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-hexylpyridin-4-amine

InChI

InChI=1S/C11H18N2/c1-2-3-4-5-8-13-11-6-9-12-10-7-11/h6-7,9-10H,2-5,8H2,1H3,(H,12,13)

InChI Key

SGZWATMDTXEATH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=NC=C1

Origin of Product

United States

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